N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide
Overview
Description
N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide: is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-chloroaniline as the primary starting materials.
Formation of Intermediate: The first step involves the reaction of 2,4-dichlorophenol with 2-chloroaniline to form an intermediate compound.
Acrylamide Formation: The intermediate is then reacted with trichloroacrylamide under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Temperature and Pressure Control: Precise control of temperature and pressure is essential to achieve the desired reaction rate and product quality.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids or amines.
Scientific Research Applications
N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It affects pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N1-[2-(2,4-dichlorophenoxy)phenyl]-2-chloroacetamide
- N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide
Uniqueness
N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide is unique due to its trichloroacrylamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2,3,3-trichloro-N-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl5NO2/c16-8-5-6-11(9(17)7-8)23-12-4-2-1-3-10(12)21-15(22)13(18)14(19)20/h1-7H,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGGGGYWDXCQPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=C(Cl)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.